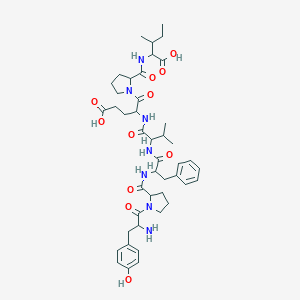

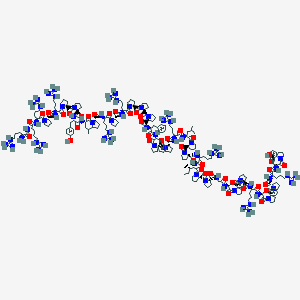

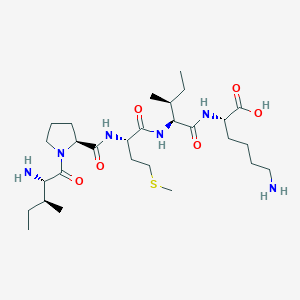

H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH

Descripción general

Descripción

La β-casomorfina humana 7 es un péptido bioactivo derivado de la digestión de la β-caseína, una proteína que se encuentra en la leche humana. Este péptido es conocido por su actividad similar a los opioides, lo que significa que puede unirse a los receptores opioides en el cuerpo y producir efectos similares a los de las drogas opioides. La β-casomorfina humana 7 ha sido estudiada por sus posibles efectos sobre el tracto gastrointestinal, el sistema inmunológico y el sistema nervioso central .

Aplicaciones Científicas De Investigación

Química: Sirve como un péptido modelo para estudiar la digestión de proteínas y la síntesis de péptidos.

Biología: Los investigadores investigan su papel en el eje intestino-cerebro y sus posibles efectos sobre la microbiota.

Medicina: La actividad similar a los opioides del péptido tiene implicaciones para el manejo del dolor y los trastornos gastrointestinales. También se estudia por su posible papel en afecciones como el autismo y la esquizofrenia.

Industria: La β-casomorfina humana 7 se utiliza en el desarrollo de alimentos funcionales y nutracéuticos destinados a mejorar la salud digestiva

Mecanismo De Acción

La β-casomorfina humana 7 ejerce sus efectos uniéndose a los receptores opioides, específicamente al receptor μ-opioide. Esta unión puede modular varios procesos fisiológicos, incluida la percepción del dolor, la motilidad gastrointestinal y las respuestas inmunitarias. La interacción del péptido con el eje intestino-cerebro sugiere que puede influir en la función cerebral y el comportamiento a través de sus efectos sobre el tracto gastrointestinal .

Análisis Bioquímico

Biochemical Properties

Casomorphins have selectivity for all three types of opioid receptors including μ, δ, and κ . They act as agonists for these opioid receptors . They possess all the structural features essential for the binding to the endogenous opioid receptors . They interact with various enzymes, proteins, and other biomolecules, influencing a range of biochemical reactions .

Cellular Effects

Casomorphins demonstrate both protective and adverse effects through in vivo and in vitro trials . They play a significant role in physiology, metabolism, immunomodulation, and inflammation . Casomorphin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . They increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers .

Molecular Mechanism

The molecular mechanism of Casomorphin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . They show morphine-like activity and opioid activity . They exert their effects at the molecular level, influencing a range of physiological processes .

Temporal Effects in Laboratory Settings

The effects of Casomorphin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Casomorphin vary with different dosages in animal models . Some studies have suggested the possibility that these adverse effects are restricted to a portion of the population . The topic is controversial due to the small number of in vivo studies .

Metabolic Pathways

Casomorphin is involved in various metabolic pathways . It interacts with several enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Casomorphin within cells and tissues are complex processes that are still being studied . It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La β-casomorfina humana 7 se produce típicamente mediante la digestión enzimática de la β-caseína. Este proceso puede ocurrir naturalmente en el sistema digestivo humano o replicarse in vitro utilizando enzimas específicas como pepsina, tripsina y quimotripsina . El péptido también se puede sintetizar químicamente utilizando la síntesis de péptidos en fase sólida, un método que permite el ensamblaje preciso de aminoácidos en la secuencia deseada .

Análisis De Reacciones Químicas

La β-casomorfina humana 7 puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina del péptido, lo que lleva a la formación de metionina sulfoxido.

Reducción: Las reacciones de reducción pueden revertir la oxidación de la metionina sulfoxido a metionina.

Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse por otros aminoácidos para estudiar la relación estructura-actividad. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol.

Comparación Con Compuestos Similares

La β-casomorfina humana 7 es parte de una familia de péptidos conocidos como casomorfinas, que se derivan de la digestión de proteínas de caseína. Compuestos similares incluyen:

β-casomorfina bovina 7: Derivada de la leche bovina, tiene una actividad similar a los opioides pero difiere en su secuencia de aminoácidos.

β-casomorfina humana 5: Un péptido más corto con propiedades similares pero efectos biológicos potencialmente diferentes.

α-casomorfina humana: Derivada de la α-caseína, también exhibe actividad similar a los opioides pero tiene una secuencia y estructura diferentes .

Propiedades

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBHAJDGVKLXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403148 | |

| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-74-3 | |

| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

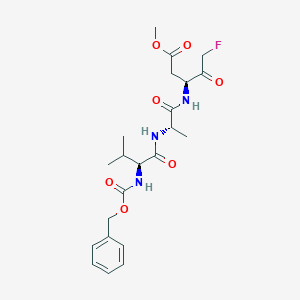

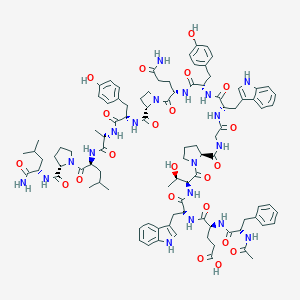

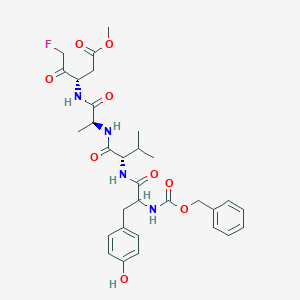

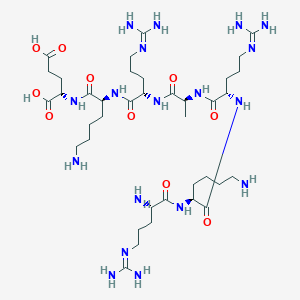

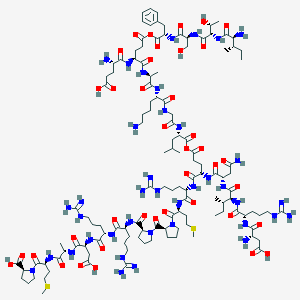

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do casomorphins exert their effects?

A1: Casomorphins, including β-casomorphin-7, primarily exert their effects by binding to opioid receptors, particularly the μ-opioid receptor subtype. [, , , , , ] This binding interaction triggers a cascade of downstream signaling events, leading to various physiological responses.

Q2: What are the downstream effects of casomorphin binding to opioid receptors?

A2: Casomorphin binding to opioid receptors, particularly in the gut, can influence gastrointestinal motility. Studies have shown that casomorphins can slow down gastric emptying and gastrointestinal transit time. [, ] This effect is often cited as a potential reason for the digestive comfort some individuals experience after consuming dairy products.

Q3: Can casomorphins influence insulin release?

A3: Yes, studies have shown that intravenous administration of β-casomorphins can modulate insulin release in dogs. [, ] Interestingly, the effects vary depending on the specific casomorphin and the dose administered, suggesting a complex interplay with pancreatic function.

Q4: Do casomorphins play a role in intestinal mucus secretion?

A4: Research indicates that β-casomorphin-7 can stimulate mucus release in the rat jejunum. [, ] This effect is believed to be mediated through the activation of μ-opioid receptors present on intestinal goblet cells. []

Q5: What is the molecular formula and weight of β-casomorphin-7?

A5: The molecular formula of β-casomorphin-7 is C41H55N7O9. Its molecular weight is 789.9 g/mol.

Q6: Is there any spectroscopic data available for characterizing β-casomorphin-7?

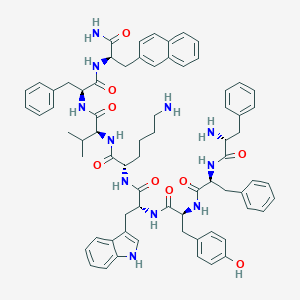

A6: Researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection to identify and quantify β-casomorphin-7 in various samples. [, , , ] The peptide's absorbance at specific wavelengths, particularly 215 nm, is used for detection and quantification. [, ]

Q7: How do structural modifications of β-casomorphin affect its activity?

A7: Research suggests that C-terminal amidation of β-casomorphin can increase its opioid potency and affinity for μ-opioid receptors. [] Additionally, substituting D-alanine for L-proline at position 4 has been shown to enhance analgesic effects and potency. [] Conversely, replacing L-proline at position 2 with D-proline can abolish opioid-like activity. []

Q8: How stable is β-casomorphin-7 in biological systems?

A8: Studies indicate that β-casomorphin-7 can be rapidly degraded in human plasma. [] This degradation poses a challenge for its potential therapeutic applications, necessitating strategies to enhance its stability.

Q9: Has β-casomorphin-7 been tested in clinical trials?

A9: The provided research does not cover clinical trial data for β-casomorphin-7. Most studies focus on in vitro experiments using isolated tissues or cell lines and in vivo animal models.

Q10: Are there any animal models used to study β-casomorphin-7 effects?

A13: Yes, researchers have employed various animal models, including rats, mice, dogs, and guinea pigs, to investigate the effects of β-casomorphin-7 on gastrointestinal motility, insulin release, mucus secretion, and immune responses. [, , , , , , , , ]

Q11: What is known about the safety profile of β-casomorphin-7?

A11: The provided research primarily focuses on the physiological effects of β-casomorphin-7 rather than extensive toxicological studies. While some studies suggest potential links to various health conditions, further research is needed to establish a comprehensive safety profile.

Q12: Are there any alternative sources of β-casomorphin-7 besides bovine milk?

A15: β-casomorphin-7 is primarily associated with the A1 variant of β-casein found in some cow breeds. [, ] Milk from cows with the A2 variant of β-casein contains proline at the crucial position, making it resistant to the enzymatic cleavage that releases β-casomorphin-7. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

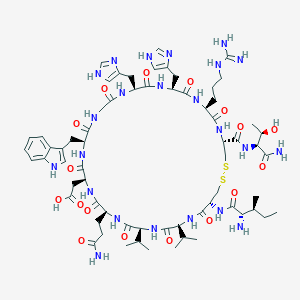

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

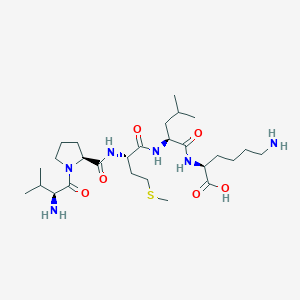

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

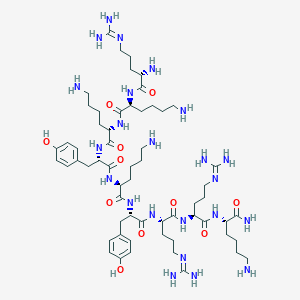

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)